molecular formula C16H17NO3 B3153259 Methyl (2S,4S)-4-(2-naphthyloxy)-2-pyrrolidinecarboxylate CAS No. 755707-37-0

Methyl (2S,4S)-4-(2-naphthyloxy)-2-pyrrolidinecarboxylate

Cat. No.: B3153259
CAS No.: 755707-37-0
M. Wt: 271.31 g/mol
InChI Key: LLBZZDPOIZWALC-GJZGRUSLSA-N
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Description

Methyl (2S,4S)-4-(2-naphthyloxy)-2-pyrrolidinecarboxylate is a chiral pyrrolidine derivative characterized by its stereospecific (2S,4S) configuration and functionalization with a 2-naphthyloxy substituent at the 4-position of the pyrrolidine ring.

The ester group at the 2-position and the naphthyloxy moiety at the 4-position contribute to its stereoelectronic profile, influencing solubility, metabolic stability, and intermolecular interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S,4S)-4-naphthalen-2-yloxypyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-19-16(18)15-9-14(10-17-15)20-13-7-6-11-4-2-3-5-12(11)8-13/h2-8,14-15,17H,9-10H2,1H3/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBZZDPOIZWALC-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(2-naphthyloxy)-2-pyrrolidinecarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Naphthyloxy Group: The naphthyloxy group can be introduced via an etherification reaction using 2-naphthol and an appropriate alkylating agent.

    Esterification: The carboxylate group is introduced through an esterification reaction using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(2-naphthyloxy)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The naphthyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl (2S,4S)-4-(2-naphthyloxy)-2-pyrrolidinecarboxylate has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(2-naphthyloxy)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of Methyl (2S,4S)-4-(2-naphthyloxy)-2-pyrrolidinecarboxylate, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
Methyl (2S,4S)-4-(4-nitrophenoxy)-2-pyrrolidinecarboxylate 4-nitrophenoxy C₁₂H₁₄N₂O₅ 266.25 Electron-withdrawing nitro group may enhance reactivity in electrophilic substitutions.
Methyl (2S,4S)-4-(2,4-dimethylphenoxy)-2-pyrrolidinecarboxylate 2,4-dimethylphenoxy C₁₄H₁₉NO₃ 249.30 Methyl groups increase lipophilicity; potential for improved membrane permeability.
Methyl (2S,4S)-4-[2-bromo-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate HCl 2-bromo-4-(tert-pentyl)phenoxy C₁₇H₂₅BrClNO₃ 406.70 Bulky tert-pentyl and bromo groups may confer steric hindrance and halogen bonding.
Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate HCl 4-chloro-1-naphthyloxy C₁₆H₁₇Cl₂NO₃ 342.22 Chloro-naphthyl substituent enhances aromatic interactions; explicitly noted for medicinal use.
Methyl (2S,4S)-4-[(tetrahydro-2H-pyran-4-ylcarbonyl)oxy]-2-pyrrolidinecarboxylate HCl Tetrahydro-2H-pyran-4-ylcarbonyloxy C₁₂H₂₀ClNO₅ 293.74 Oxygen-rich tetrahydropyran group may improve solubility in polar solvents.

Key Structural and Functional Insights:

Bulky groups (e.g., tert-pentyl in ) introduce steric hindrance, which may reduce metabolic degradation or modulate target selectivity. Halogenated aromatics (e.g., bromo in , chloro in ) facilitate halogen bonding, a critical interaction in protein-ligand binding.

Biological Relevance :

  • The naphthyloxy moiety in the target compound and its chloro analog () is associated with medicinal applications, likely due to its planar aromatic structure and hydrophobic interactions.
  • Hydrochloride salts (e.g., ) improve solubility and stability, making them preferable for formulation in drug development.

Notes

  • Substituent variations significantly alter physicochemical and biological properties, necessitating empirical validation for specific applications.
  • Commercial availability of analogs (e.g., via ChemicalRegister ) supports exploratory research but requires rigorous purity verification.

Biological Activity

Methyl (2S,4S)-4-(2-naphthyloxy)-2-pyrrolidinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₁₆H₁₇NO₃
  • Molecular Weight: 271.31 g/mol
  • CAS Number: 755707-37-0
  • Structure: The compound features a pyrrolidine ring substituted with a naphthyloxy group, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body:

  • Receptor Modulation: The naphthyloxy moiety enhances binding affinity to various G-protein coupled receptors (GPCRs), influencing neurotransmitter release and cellular signaling pathways.
  • Inhibition of Enzymatic Activity: Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antinociceptive Activity: Studies have shown that the compound may reduce pain perception in animal models, suggesting potential applications in pain management.
  • Anti-inflammatory Effects: In vitro studies indicate that it may inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory disorders.
  • Neuroprotective Properties: Preliminary findings suggest neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Case Studies

  • Study on Antinociceptive Activity:
    • A study conducted on rodents demonstrated that administration of this compound resulted in a significant reduction in pain response compared to control groups. The mechanism was linked to modulation of opioid receptors .
  • Inflammation Model:
    • In a model of acute inflammation induced by carrageenan, the compound showed a dose-dependent decrease in paw edema, indicating its potential as an anti-inflammatory agent .
  • Neuroprotection:
    • Research involving neuronal cell cultures revealed that treatment with this compound reduced oxidative stress markers and apoptosis rates, suggesting protective effects against neurotoxic insults .

Safety and Toxicology

While promising, safety assessments are crucial. This compound is classified as an irritant based on safety data sheets . Further toxicological studies are necessary to establish safe dosages for therapeutic use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl (2S,4S)-4-(2-naphthyloxy)-2-pyrrolidinecarboxylate
Reactant of Route 2
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Methyl (2S,4S)-4-(2-naphthyloxy)-2-pyrrolidinecarboxylate

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